![molecular formula C8H12N4O B115763 2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 142457-57-6](/img/structure/B115763.png)
2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention from the scientific community. This compound is also known as PDP or Pyrido[2,3-d]pyrimidin-4-one and is a heterocyclic compound that is used in various scientific research applications.
Mechanism Of Action
The mechanism of action of Pyrido[2,3-d]pyrimidin-4-one is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins involved in the development and progression of various diseases. It has also been found to modulate the activity of various neurotransmitters and receptors in the brain.
Biochemical And Physiological Effects
Pyrido[2,3-d]pyrimidin-4-one has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and modulate neurotransmitter activity in the brain. It has also been found to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
Pyrido[2,3-d]pyrimidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under various conditions and can be stored for long periods. However, one limitation of using Pyrido[2,3-d]pyrimidin-4-one in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of Pyrido[2,3-d]pyrimidin-4-one. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the identification of new potential therapeutic uses for Pyrido[2,3-d]pyrimidin-4-one. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, Pyrido[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention from the scientific community. It has been found to have various potential therapeutic uses and has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. While there is still much to learn about this compound, it is clear that it has the potential to be a valuable tool in the fight against various diseases.
Synthesis Methods
The synthesis of Pyrido[2,3-d]pyrimidin-4-one is a multi-step process that involves the reaction of 2,4-diamino-6-methylpyrimidine with ethyl acetoacetate in the presence of acetic anhydride. The product obtained from this reaction is then treated with hydrazine hydrate to obtain the final product, Pyrido[2,3-d]pyrimidin-4-one.
Scientific Research Applications
Pyrido[2,3-d]pyrimidin-4-one has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
CAS RN |
142457-57-6 |
|---|---|
Product Name |
2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one |
Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H12N4O/c1-4-2-5-6(10-3-4)11-8(9)12-7(5)13/h4H,2-3H2,1H3,(H4,9,10,11,12,13) |
InChI Key |
ZSIVUAYWPMCITB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CC2=C(NC1)NC(=NC2=O)N |
SMILES |
CC1CC2=C(NC1)N=C(NC2=O)N |
Canonical SMILES |
CC1CC2=C(NC1)NC(=NC2=O)N |
synonyms |
6-methyl-5-deazatetrahydropterin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



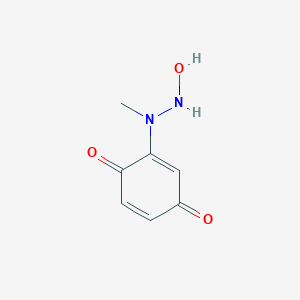
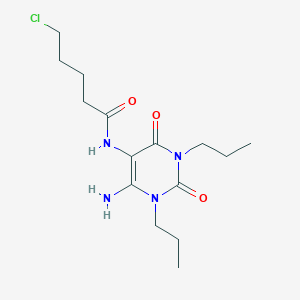



![Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B115695.png)
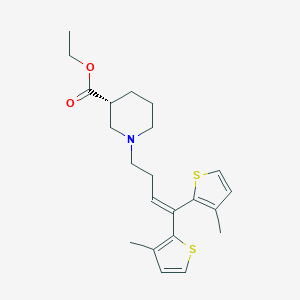

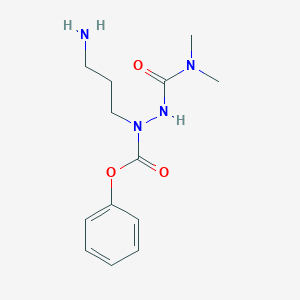

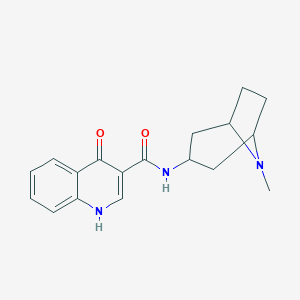

![(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B115708.png)
